An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenoxy)acetic Acid: Structure, Properties, and Synthesis
An In-depth Technical Guide to 2-(2-Methoxy-5-nitrophenoxy)acetic Acid: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Methoxy-5-nitrophenoxy)acetic acid is a substituted phenoxyacetic acid derivative. The phenoxyacetic acid scaffold is found in a variety of compounds with diverse biological activities, including herbicides and pharmaceuticals. The presence of a methoxy group and a nitro group on the phenyl ring, along with the carboxylic acid moiety, suggests that this compound may have interesting chemical and biological properties, making it a target for further investigation in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physical properties, and a detailed protocol for its synthesis.
Chemical Structure and Identification
The chemical structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is characterized by a central benzene ring substituted with a methoxy group at the 2-position, a nitro group at the 5-position, and an acetic acid group linked via an ether bond at the 1-position.
Systematic Name: 2-(2-Methoxy-5-nitrophenoxy)acetic acid
Diagram of the chemical structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.
Caption: Chemical structure of 2-(2-Methoxy-5-nitrophenoxy)acetic acid.
Physical and Chemical Properties
A summary of the key physical and chemical properties of 2-(2-Methoxy-5-nitrophenoxy)acetic acid is provided in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 51073-04-2 | [1] |
| Molecular Formula | C₉H₉NO₅ | [1] |
| Molecular Weight | 211.17 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 153-155 °C | [3] |
| InChI Key | TZQZNDOEOCOJFS-UHFFFAOYSA-N | [2] |
| SMILES | COC1=C(C=C(C=C1)[O-])OCC(=O)O |
Synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic Acid
The synthesis of 2-(2-Methoxy-5-nitrophenoxy)acetic acid can be effectively achieved via the Williamson ether synthesis. This well-established method involves the reaction of a deprotonated alcohol (phenoxide) with an alkyl halide. In this case, 2-methoxy-5-nitrophenol is reacted with an ester of chloroacetic acid, followed by hydrolysis of the ester to yield the desired carboxylic acid.
Synthesis Workflow
Caption: Williamson ether synthesis workflow for 2-(2-Methoxy-5-nitrophenoxy)acetic acid.
Detailed Experimental Protocol
This protocol is adapted from established Williamson ether synthesis procedures for similar phenolic compounds.
Materials:
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2-Methoxy-5-nitrophenol
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Ethyl chloroacetate
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Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)
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Ethanol or Acetone (solvent)
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Hydrochloric acid (HCl)
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Diethyl ether or Ethyl acetate (for extraction)
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Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
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Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator)
Procedure:
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Deprotonation of the Phenol:
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In a round-bottom flask, dissolve 1.0 equivalent of 2-methoxy-5-nitrophenol in a suitable polar solvent such as ethanol or acetone.
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Add 1.1 equivalents of a base, such as sodium hydroxide or potassium carbonate, to the solution.
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Stir the mixture at room temperature for 30 minutes to facilitate the formation of the corresponding phenoxide salt.
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Nucleophilic Substitution:
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To the phenoxide solution, add 1.2 equivalents of ethyl chloroacetate dropwise.
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Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
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Work-up and Ester Hydrolysis:
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Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
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Dissolve the residue in water and transfer it to a separatory funnel.
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Extract the aqueous layer with diethyl ether or ethyl acetate (3x).
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Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter and concentrate the organic layer to obtain the crude ethyl 2-(2-methoxy-5-nitrophenoxy)acetate.
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For hydrolysis, dissolve the crude ester in a solution of sodium hydroxide (2-3 equivalents) in a mixture of water and ethanol.
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Stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitored by TLC).
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Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
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Purification:
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Collect the precipitated solid by vacuum filtration and wash with cold water.
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The crude 2-(2-methoxy-5-nitrophenoxy)acetic acid can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane.
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Potential Applications and Research Directions
While specific applications for 2-(2-Methoxy-5-nitrophenoxy)acetic acid are not extensively documented, its structural motifs suggest several areas of potential interest for researchers:
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Pharmaceutical Intermediate: The presence of nitro and carboxylic acid groups makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The nitro group can be reduced to an amine, which can then be further functionalized.
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Herbicide Development: As a derivative of phenoxyacetic acid, this compound could be investigated for herbicidal properties, similar to well-known herbicides like 2,4-D.
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Materials Science: The aromatic and polar nature of the molecule could make it a candidate for incorporation into polymers or other materials where specific electronic or binding properties are desired.
Further research is needed to fully elucidate the chemical reactivity and biological profile of this compound.
Safety Information
2-(2-Methoxy-5-nitrophenoxy)acetic acid should be handled with appropriate safety precautions in a well-ventilated laboratory. It is expected to be an irritant to the skin, eyes, and respiratory system.[2] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this chemical.
References
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Bloom Tech. (2025, March 24). How Is 2-Methoxy-5-Nitrophenol Sodium Salt Synthesized?. Retrieved March 26, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved March 26, 2026, from [Link]
-
Australian Government Department of Health. (2015, September 1). Acetic acid, methoxy-: Human health tier II assessment. Retrieved March 26, 2026, from [Link]
-
PubChem. (n.d.). 2-(2-Methoxyphenoxy)acetic acid. Retrieved March 26, 2026, from [Link]
-
NextSDS. (n.d.). 2-(2-methoxy-4-nitrophenyl)acetic acid — Chemical Substance Information. Retrieved March 26, 2026, from [Link]
- Google Patents. (n.d.). CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
-
MDPI. (2022, April 1). 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. Retrieved March 26, 2026, from [Link]
-
Wikipedia. (n.d.). Methoxyacetic acid. Retrieved March 26, 2026, from [Link]
-
ResearchGate. (2022, July). The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. Retrieved March 26, 2026, from [Link]
-
Semantic Scholar. (2023, July 20). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Retrieved March 26, 2026, from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved March 26, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of (2-methoxyphenoxy)acetic acid (CAS 1878-85-9). Retrieved March 26, 2026, from [Link]
-
PubMed. (2005, September 15). Comparison and Evaluation of Analysis Procedures for the Quantification of (2-methoxyethoxy)acetic Acid in Urine. Retrieved March 26, 2026, from [Link]
